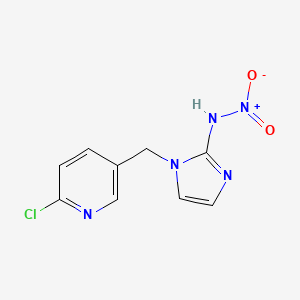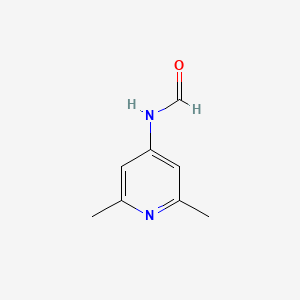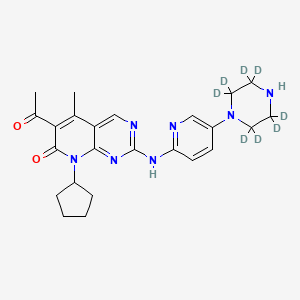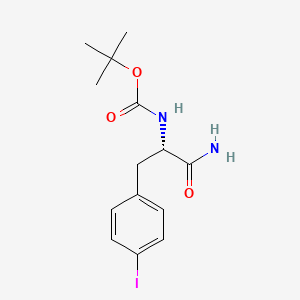
Imidacloprid-olefin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidacloprid-olefin is a chemical substance that belongs to the new class of insecticides . It is a metabolite of the insecticide, imidacloprid . It has a CAS number of 115086-54-9 . Its molecular formula is C9 H10 Cl N5 O2 and it has a molecular weight of 254.65 .
Synthesis Analysis
The synthesis of this compound can be achieved through chemical reactions . A study highlighted the residue persistence of imidacloprid in the environment for up to 3000 days . Bacteria-mediated degradation has been established as a viable approach with Bacillus spp. being among the most efficient at 30 ℃ and pH 7 .Molecular Structure Analysis
This compound was found to be in a tautomeric form where the proton is on the N (1) position of the imidazole ring and forms a hydrogen bond to one of the oxygen atoms of the coplanar nitroamine group .Chemical Reactions Analysis
Under conditions of low-energy collision-induced dissociation (CID) in a linear ion trap, this compound fragments via a major loss of water, together with minor competing losses . DFT calculations revealed that loss of water was energetically more favorable compared to HNO2 and loss .Physical and Chemical Properties Analysis
This compound is stable and colorless to yellow liquid with high solubility . It is a metabolite of the insecticide, imidacloprid .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Water Quality : Imidacloprid and its metabolites, including Imidacloprid-olefin, have been studied for their environmental impact. For instance, Benton et al. (2016) investigated the presence of Imidacloprid and its metabolites in stream water in areas treated for hemlock woolly adelgid. They found that while Imidacloprid was detectable in some downstream locations, its concentrations were below the chronic and acute aquatic life benchmarks set by the USEPA (Benton et al., 2016).
Detection in Water Sources : Wan et al. (2020) reported the presence of Imidacloprid and its degradates, including this compound, in various water sources in China. Their study highlighted the occurrence and removal efficiency of these compounds during water treatment processes (Wan et al., 2020).
Metabolism in Termites and Honeybees : Research on the metabolic fate of Imidacloprid in termites and honeybees showed the formation of metabolites like this compound. Tomalski et al. (2010) found that termites metabolize Imidacloprid into several compounds, including olefin-Imidacloprid, which was less toxic than the parent compound (Tomalski et al., 2010). Similarly, Suchail et al. (2004) studied the biotransformation of Imidacloprid in honeybees, identifying olefin as a significant metabolite (Suchail et al., 2004).
Toxicity Studies : The toxicity of Imidacloprid and its metabolites, including olefin, has been examined in various organisms. Suchail et al. (2001) researched the acute and chronic toxicity of Imidacloprid and its metabolites in honeybees, finding that olefin exhibited close toxicity to that of Imidacloprid (Suchail et al., 2001).
Human Exposure Assessment : Wang et al. (2020) conducted a study to assess human exposure to neonicotinoid insecticides, including this compound, by analyzing urine samples. This study contributes to understanding the extent of human exposure to these compounds (Wang et al., 2020).
Microbial Hydroxylation and Synthesis : Dai et al. (2005) explored microbial transformation of Imidacloprid, resulting in the production of highly insecticidal olefin Imidacloprid, highlighting the role of microorganisms in the biotransformation of this pesticide (Dai et al., 2005).
Bioefficacy in Agricultural Systems : Nauen et al. (1999) demonstrated that metabolites of Imidacloprid, including the olefin metabolite, are active against pests like cotton whitefly in agricultural systems (Nauen et al., 1999).
Distribution in Plant Tissues : Studies by Seifrtová et al. (2017) and Laurent et al. (2003) have investigated the distribution of Imidacloprid and its metabolites, including olefin, in various plant tissues, providing insights into the translocation and metabolism of these compounds within plants (Seifrtová et al., 2017) (Laurent et al., 2003).
Wirkmechanismus
Target of Action
Imidacloprid-olefin, like its parent compound imidacloprid, is a neonicotinoid insecticide . Neonicotinoids act on the central nervous system of insects . The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the insect’s nervous system . These receptors play a crucial role in transmitting signals between nerves .
Mode of Action
this compound interacts with its targets by binding to the nAChRs, thereby blocking the normal conduction of the central nervous system in insects . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking these receptors, this compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the transmission of neural signals in insects. The blockage of the nicotinergic neuronal pathway disrupts the normal functioning of the insect’s nervous system .
Pharmacokinetics
It is known that imidacloprid, the parent compound, is highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . These properties likely influence the bioavailability of this compound in the environment and within the bodies of insects.
Result of Action
The primary result of this compound’s action is the paralysis and eventual death of insects . This is due to the disruption of neural signal transmission caused by the blockage of nAChRs . At the cellular level, this disruption can lead to various effects, such as cytotoxicity and decreased cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the persistence of imidacloprid, the parent compound, in the environment can be up to 3000 days . This suggests that this compound may also persist in the environment for extended periods. Furthermore, the toxicity of this compound to non-target organisms and its potential environmental risks are areas of ongoing research .
Safety and Hazards
Imidacloprid-olefin is toxic if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and Hydrogen chloride gas .
Zukünftige Richtungen
In the future, a systems biology approach incorporating integrated kinetics should be utilized to come up with innovative strategies for moderating the adverse effects of imidacloprid on the environment . The development of highly sensitive sensing platforms owing to their unique physical and chemical properties of nanomaterials has driven the detection of IMI residues with high sensitivity for food safety .
Biochemische Analyse
Biochemical Properties
Imidacloprid-olefin acts as an insecticide by hindering the function of the nicotinic acetylcholine receptor within the nervous system of insects . This mechanism disrupts the transmission of nerve impulses, ultimately leading to paralysis and mortality . It has been found that this compound exhibits systemic activity, allowing it to be absorbed by plants and distributed throughout their tissues .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to cause developmental delay in bee larvae . In human neurons, it has been found to exhibit an agonistic effect on nicotinic acetylcholine receptors at sub-micromolar concentrations . In HepG2 cells, this compound exposure can significantly inhibit the survival rate of the cells and interfere with the mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptors in the nervous system of insects . This interaction disrupts the transmission of nerve impulses, leading to paralysis and death . Furthermore, the installation of the double bond in this compound plays a key role in facilitating the loss of water, which is a crucial step in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that the concentration of this compound and its metabolites in tissues decreases steadily after 1 day of 40 mg/L this compound water treatment and is below the detection limit after 3 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in goldfish, the concentrations of this compound and its metabolites differed significantly among the different tissues of the goldfish at various treatment concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. The transformation pathway of this compound includes the formation of nitrosamine, followed by its nitrosation to form the nitro-derivatives of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In goldfish, it has been found that this compound and its metabolites are absorbed by various tissues (gills, intestine, liver, muscle, brain, and gonads) through short-term and continuous exposure tests over 28 days .
Subcellular Localization
It is known that this compound interacts with the nicotinic acetylcholine receptors, which are located in the nervous system of insects .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Imidacloprid-olefin can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-5-chloromethylpyridine", "acetaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium methoxide", "methyl iodide", "sodium borohydride", "acetic anhydride", "olefin" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-5-methylpyridine by reacting 2-chloro-5-chloromethylpyridine with acetaldehyde and sodium hydroxide.", "Step 2: Synthesis of 2-chloro-5-methylpyridin-3-ol by reacting 2-chloro-5-methylpyridine with sulfuric acid and sodium nitrite.", "Step 3: Synthesis of 2-chloro-5-methylpyridin-3-amine by reacting 2-chloro-5-methylpyridin-3-ol with sodium azide and sodium methoxide.", "Step 4: Synthesis of Imidacloprid by reacting 2-chloro-5-methylpyridin-3-amine with 1-(6-chloro-3-pyridylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and methyl iodide.", "Step 5: Synthesis of Imidacloprid-olefin by reacting Imidacloprid with sodium borohydride and acetic anhydride followed by reaction with olefin." ] } | |
CAS-Nummer |
115086-54-9 |
Molekularformel |
C9H8ClN5O2 |
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
(NZ)-N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-ylidene]nitramide |
InChI |
InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) |
InChI-Schlüssel |
TYLCDJYHUVCRBH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC=C1CN\2C=CN/C2=N/[N+](=O)[O-])Cl |
SMILES |
C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=NC=C1CN2C=CNC2=N[N+](=O)[O-])Cl |
Synonyme |
1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine; NTN 33893-olefin; NTN 35884 |
Herkunft des Produkts |
United States |
Q1: How does imidacloprid-olefin exert its insecticidal effect?
A1: Like its parent compound, this compound acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors in the insect nervous system, leading to overstimulation and disruption of nerve impulses, ultimately resulting in paralysis and death. []
Q2: Is this compound more toxic to insects than imidacloprid?
A2: Yes, research indicates that this compound exhibits greater insecticidal activity compared to imidacloprid. [, , ] This difference in toxicity is likely attributed to structural differences influencing their binding affinity to insect nAChRs.
Q3: How does the presence of this compound contribute to the long-lasting control of pests observed with imidacloprid treatments?
A3: Studies show that this compound, along with other bioactive metabolites of imidacloprid, can act synergistically with the parent compound. [] This means their combined insecticidal activity is greater than the sum of their individual activities. This synergism contributes to the extended pest control observed, even when individual compound concentrations are below lethal levels. []
Q4: How is this compound distributed within plants?
A4: this compound primarily accumulates in the green tissues of plants, such as leaves. [] Interestingly, it's not typically detected in roots, even when imidacloprid is applied to the soil. [, ] This suggests that this compound is likely formed within the green tissues themselves and is not transported from roots or other plant parts.
Q5: What can you tell us about the detection of this compound in honey bees and their environment?
A5: Research has shown that this compound can be found in honey bee colonies located near treated crops. [] It is primarily detected in pollen, bee bread, honey, and wax, indicating that pollen acts as the main entry route for this metabolite into the hive. []
Q6: Are there any long-term effects of exposure to this compound?
A7: While acute toxicity data is available, research on the long-term ecological effects of this compound exposure is ongoing. [] Further investigation is needed to fully understand the chronic effects on various organisms and the potential for bioaccumulation within ecosystems.
Q7: What analytical methods are employed for the detection and quantification of this compound?
A8: Several techniques are used for this compound analysis, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being widely employed. [, , , ] This method provides the sensitivity and selectivity needed to detect trace amounts of this metabolite in various matrices, including plant tissues, soil, and insect samples. [, , , ]
Q8: What is known about the degradation and persistence of this compound in the environment?
A9: Research on the environmental fate of this compound is ongoing. Studies suggest that its degradation rate varies depending on factors like temperature, soil type, and microbial activity. [, ] More research is needed to fully elucidate its persistence and potential for long-term environmental impact.
Q9: Are there any efforts to develop alternatives to imidacloprid and mitigate the risks associated with its metabolites, including this compound?
A10: Yes, research into alternative pest control strategies is underway, driven by concerns over the environmental impact of neonicotinoids. [] These alternatives include integrated pest management (IPM) approaches, biopesticides, and the development of new insecticides with potentially lower environmental persistence and toxicity profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)
![[4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone](/img/structure/B590854.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)
![N,N-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

